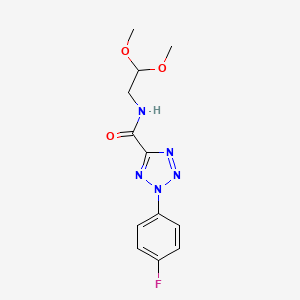N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396879-13-2
Cat. No.: VC4774220
Molecular Formula: C12H14FN5O3
Molecular Weight: 295.274
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396879-13-2 |
|---|---|
| Molecular Formula | C12H14FN5O3 |
| Molecular Weight | 295.274 |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19) |
| Standard InChI Key | QVLVJTWVIXAMON-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three critical subunits:
-
Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and ability to mimic carboxylic acid bioisosteres .
-
4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, enhancing electronic interactions and lipophilicity.
-
N-(2,2-Dimethoxyethyl) Carboxamide: A flexible side chain with two methoxy groups, contributing to solubility and hydrogen-bonding capacity.
The IUPAC name, N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, reflects these substituents’ positions and connectivity.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogs such as N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396746-15-8) provide structural benchmarks. Key computational insights include:
-
InChIKey: Derived from topological descriptors, enabling precise database searches.
-
SMILES:
COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC, encoding the compound’s connectivity. -
Tautomerism: The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity and binding interactions .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multicomponent reactions (MCRs), leveraging strategies validated for related tetrazole-carboxamides :
Route 1: Ugi-azide Reaction
-
Reactants:
-
4-Fluorobenzaldehyde (aryl aldehyde)
-
Trimethylsilyl azide (TMS-N, azide source)
-
2,2-Dimethoxyethylamine (primary amine)
-
tert-Butyl isocyanide (isocyanide)
-
-
Conditions: Methanol, room temperature, 24–48 hours.
-
Mechanism: Cyclocondensation forms the tetrazole ring, followed by carboxamide coupling .
Route 2: Post-Functionalization of Preformed Tetrazoles
-
Step 1: Synthesis of 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid via cycloaddition of sodium azide to nitriles.
-
Step 2: Amide coupling with 2,2-dimethoxyethylamine using EDCI/HOBt.
Physicochemical Properties
Solubility and Stability
The dimethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-substituted tetrazoles.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: The compound’s metabolic stability (resistance to cytochrome P450 oxidation) makes it a candidate for oral drug formulations .
-
Prodrug Design: The dimethoxyethyl group can be enzymatically cleaved to release active metabolites.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume